molecular formula C26H21N3O5 B2592180 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 877657-01-7

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2592180
CAS No.: 877657-01-7
M. Wt: 455.47
InChI Key: ZLBFMLFBIPWNQP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tolyl group, a benzofuro group, a pyrimidinone group, and an acetamide group . The tolyl group is a functional group related to toluene and is considered nonpolar and hydrophobic . The benzofuro group is a fused aromatic ring system that is part of a larger class of compounds known as furans. The pyrimidinone group is a heterocyclic aromatic organic compound similar to pyrimidine, and the acetamide group is a functional group derived from acetic acid.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tolyl group, for example, can participate in various reactions including nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the tolyl group would likely make the compound nonpolar and hydrophobic .

Scientific Research Applications

Anticancer Research

A study focused on the synthesis and in vitro cytotoxic activity of certain acetamide derivatives, including compounds structurally similar to the specified chemical, demonstrated notable anticancer properties. One compound, with structural similarities, showed significant cancer cell growth inhibition against various cancer cell lines, indicating its potential as an anticancer agent (Al-Sanea et al., 2020).

Radiopharmaceutical Applications

Research on a series of phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the queried compound, demonstrated their application in radioligand imaging using positron emission tomography. These compounds were synthesized for potential use in imaging the translocator protein, an important marker in various diseases (Dollé et al., 2008).

Anti-Inflammatory and Analgesic Research

Several novel compounds derived from visnaginone and khellinone, structurally related to the specified acetamide, were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed significant activity as cyclooxygenase inhibitors and exhibited considerable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Bioequivalence Studies

A bioequivalence study investigated a compound closely related to the specified chemical. This study assessed the pharmacokinetic parameters of different formulations, contributing to the understanding of its bioequivalence and potential therapeutic applications (Annunziato & di Renzo, 1993).

Antimicrobial Research

Another study synthesized various pyrimidinone and oxazinone derivatives fused with thiophene rings, which are structurally akin to the queried compound. These derivatives displayed significant antimicrobial activity, making them potential candidates for treating microbial infections (Hossan et al., 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-(p-tolyl)benzo[b]furan-4,5-dione with 3-methoxybenzoyl chloride followed by cyclization with guanidine hydrochloride.", "Starting Materials": [ "2-amino-3-(p-tolyl)benzo[b]furan-4,5-dione", "3-methoxybenzoyl chloride", "guanidine hydrochloride" ], "Reaction": [ "Step 1: 2-amino-3-(p-tolyl)benzo[b]furan-4,5-dione is reacted with 3-methoxybenzoyl chloride in the presence of triethylamine and dichloromethane to form 2-(3-methoxybenzoylamino)-3-(p-tolyl)benzo[b]furan-4,5-dione.", "Step 2: The product from step 1 is then reacted with guanidine hydrochloride in the presence of ethanol to form 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide." ] }

CAS No.

877657-01-7

Molecular Formula

C26H21N3O5

Molecular Weight

455.47

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H21N3O5/c1-16-10-12-18(13-11-16)29-25(31)24-23(20-8-3-4-9-21(20)34-24)28(26(29)32)15-22(30)27-17-6-5-7-19(14-17)33-2/h3-14H,15H2,1-2H3,(H,27,30)

InChI Key

ZLBFMLFBIPWNQP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)OC

solubility

not available

Origin of Product

United States

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